4-Acetyl-n-(1h-indol-5-yl)benzamide
Description
4-Acetyl-N-(1H-indol-5-yl)benzamide is a synthetic benzamide derivative featuring an acetyl group at the para-position of the benzamide ring and an indole moiety linked via the 5-amino position. The acetyl substituent may modulate electronic properties, solubility, and binding interactions compared to other substituents (e.g., halogens, amino, nitro).
Properties
IUPAC Name |
4-acetyl-N-(1H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)12-2-4-13(5-3-12)17(21)19-15-6-7-16-14(10-15)8-9-18-16/h2-10,18H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOSHHQGBNIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares 4-Acetyl-N-(1H-indol-5-yl)benzamide with structurally related N-(1H-indol-5-yl)benzamide derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Substituent Diversity and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., nitro in 3g) correlate with higher melting points (262–264°C), likely due to enhanced intermolecular interactions. In contrast, amino/hydroxy derivatives (3a) exhibit lower melting points (182–183°C), suggesting reduced symmetry or weaker packing. The acetyl group in the target compound may yield intermediate values.
- HPLC Purity : Most analogues exhibit >95% purity, indicating robust synthetic protocols. Fluorinated derivatives (e.g., 3j , 99.27%) show exceptional purity .
- Spectral Signatures :
- NH Signals : Indole NH protons resonate at δ ~11.05 (e.g., 3a , 3p ) .
- Aromatic Protons : Multiplet signals between δ 7.30–8.40 are typical for benzamide and indole moieties.
- Substituent Effects : Fluorine in 3j deshields adjacent protons (δ 8.05–7.94), while tert-butyl in 3q introduces distinct CH3 signals (δ 2.49) .
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